4-Methoxyfuro[3,2-c]pyridine
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Overview
Description
4-Methoxyfuro[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methoxy group attached to the furan ring
Preparation Methods
4-Methoxyfuro[3,2-c]pyridine can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorofuro[3,2-c]pyridine with sodium methoxide in dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Methoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like DMF, methanol, and ethyl acetate, as well as catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Methoxyfuro[3,2-c]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyfuro[3,2-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. The presence of the methoxy group and the nitrogen atom in the pyridine ring can enhance these interactions, leading to specific biological effects. The compound’s ability to act as a hydrogen bond acceptor and its relatively low lipophilicity contribute to its activity and solubility in aqueous environments .
Comparison with Similar Compounds
4-Methoxyfuro[3,2-c]pyridine can be compared with other similar compounds, such as:
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
The unique structural features of this compound, such as the methoxy group and the specific ring fusion, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-methoxyfuro[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-8-6-3-5-11-7(6)2-4-9-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUHDLOQBAIPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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